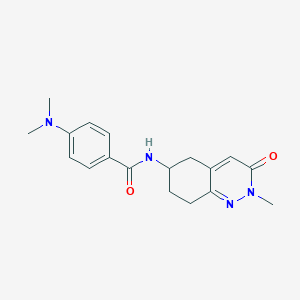

trans-3-Hydroxycyclopentanecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

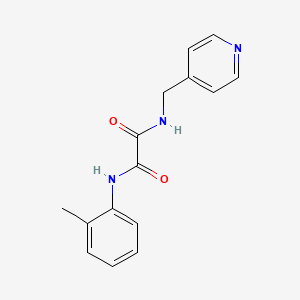

“trans-3-Hydroxycyclopentanecarbonitrile” is a chemical compound with the molecular formula C6H9NO . Its molecular weight is 111.14 . It is used for research purposes .

Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at a temperature of 2-8°C .科学的研究の応用

Studies in Phosphorus-Nitrogen Compounds

Research into phosphorus-nitrogen compounds showed that hexachlorocyclotriphosphazatriene reacted with N/O-donor-type N-alkyl or aryl-o-hydroxybenzylamines to produce mono-, di-, and tri-spirocyclic phosphazenes. These compounds have demonstrated strong antibacterial activity against gram-positive and gram-negative bacteria and significant antifungal activity against yeast strains. They have also shown strong affinity and activity in DNA binding and interaction, suggesting potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).

Cyclization to cis- and trans-Abietanes

A study on cyclic hydroxy nitriles revealed that these compounds could be synthesized through sequential 1,2-1,4-Grignard addition-methylations. The research highlighted fundamental stereoselectivity trends in cationic cyclizations to cis- and trans-abietanes, demonstrating the influence of ZrCl4 in promoting these cyclizations. This insight into the stereoselective synthesis process holds significant potential for the field of synthetic organic chemistry (Fleming et al., 2008).

Antioxidant Activity of Stilbenes

A study on stilbenes, particularly trans-Resveratrol (t-RES) and its analogues, showed that these compounds had potent antioxidant effects on leukemic cell lines. The presence of ortho-dihydroxy structures in the compounds was found to enhance the protective effect against DNA damage caused by radicals. These findings suggest potential applications of these compounds in therapeutic treatments for leukemia or as general antioxidants (Ovesná et al., 2006).

Intramolecular Cycloaddition of Nitrile Oxides

Research demonstrated that trans-1,3-Divinylcyclopentanes could undergo an intramolecular nitrile oxide cycloaddition process to yield tricyclic isoxazoline precursors. This reaction pathway is crucial for synthesizing complex organic molecules and could have wide-ranging applications in medicinal chemistry and drug development (Chapelon et al., 2009).

Safety and Hazards

特性

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)